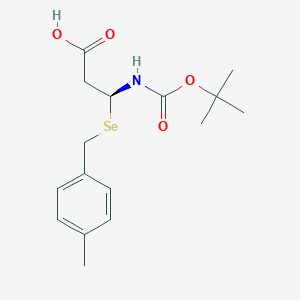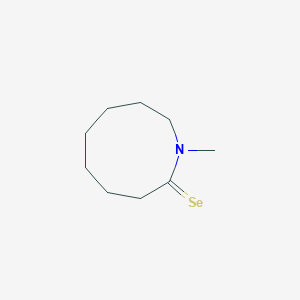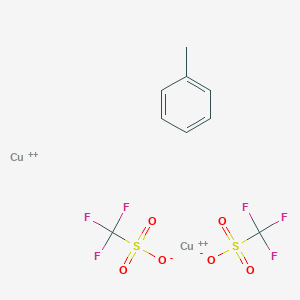![molecular formula C20H19NO B14799128 N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]-3,4-dimethylaniline](/img/structure/B14799128.png)
N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]-3,4-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-methoxy-1-naphthyl)methylene]-3,4-dimethylaniline is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a methoxy group attached to the naphthalene ring and a dimethylaniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxy-1-naphthyl)methylene]-3,4-dimethylaniline typically involves the condensation reaction between 4-methoxy-1-naphthaldehyde and 3,4-dimethylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity .
Industrial Production Methods
While specific industrial production methods for N-[(4-methoxy-1-naphthyl)methylene]-3,4-dimethylaniline are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and cost-effectiveness. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-methoxy-1-naphthyl)methylene]-3,4-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, particularly in the presence of halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced naphthalene derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(4-methoxy-1-naphthyl)methylene]-3,4-dimethylaniline has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of N-[(4-methoxy-1-naphthyl)methylene]-3,4-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxy-1-naphthol: A related compound with similar structural features but different functional groups.
1-Methoxynaphthalene: Another naphthalene derivative with a methoxy group but lacking the dimethylaniline moiety
Uniqueness
N-[(4-methoxy-1-naphthyl)methylene]-3,4-dimethylaniline is unique due to the presence of both the methoxy-naphthalene and dimethylaniline groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C20H19NO |
|---|---|
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
N-(3,4-dimethylphenyl)-1-(4-methoxynaphthalen-1-yl)methanimine |
InChI |
InChI=1S/C20H19NO/c1-14-8-10-17(12-15(14)2)21-13-16-9-11-20(22-3)19-7-5-4-6-18(16)19/h4-13H,1-3H3 |
InChI-Schlüssel |
UQODUXXEOXQXPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)N=CC2=CC=C(C3=CC=CC=C23)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


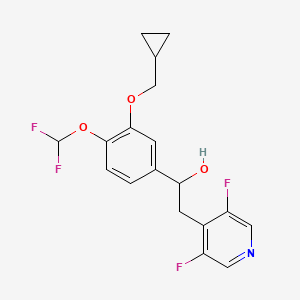
![N-{(E)-[4-(propan-2-yl)phenyl]methylidene}-4-(trifluoromethoxy)aniline](/img/structure/B14799049.png)
![benzyl (1R,5R)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14799053.png)
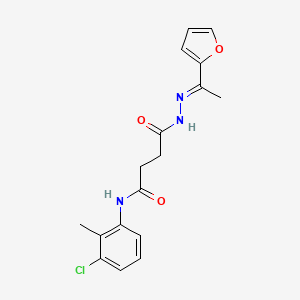
![12,13-Didehydro-6-methyl-4-phenyl-2H-benzo[c]pyrano[2,3-i][1]benzazocine-2,7(6H)-dione](/img/structure/B14799071.png)
![N'~1~,N'~4~-bis[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]butanedihydrazide](/img/structure/B14799072.png)
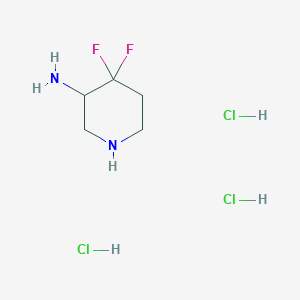
![2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14799077.png)
![4-(2,4-dichlorophenoxy)-N-[(4-{[(4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}phenyl)sulfonyl]amino}phenyl)sulfonyl]butanamide](/img/structure/B14799080.png)
![2-[3-Butyl-5-(1-hydroxyethyl)-2,6-di(propan-2-yl)-1,4-dihydropyridin-4-yl]-5-fluorophenol](/img/structure/B14799083.png)
![ethyl (3E)-3-[2-(diphenylacetyl)hydrazinylidene]-2-ethylbutanoate](/img/structure/B14799087.png)
